Cas no 1518568-90-5 (N-(5-methyl-1,2-oxazol-4-yl)methylhydroxylamine)

N-(5-メチル-1,2-オキサゾール-4-イル)メチルヒドロキシルアミンは、有機合成化学において重要な中間体として利用される化合物です。その特徴的な構造は、ヒドロキシルアミン基とオキサゾール環を有しており、特に医薬品や農薬の合成において有用なビルディングブロックとして機能します。本化合物は高い反応性を示し、選択的なN-アルキル化や縮合反応に適しています。また、安定性に優れており、取り扱いが比較的容易である点も利点です。さらに、その特異的な骨格構造は生物活性化合物の設計において重要な役割を果たす可能性を秘めています。

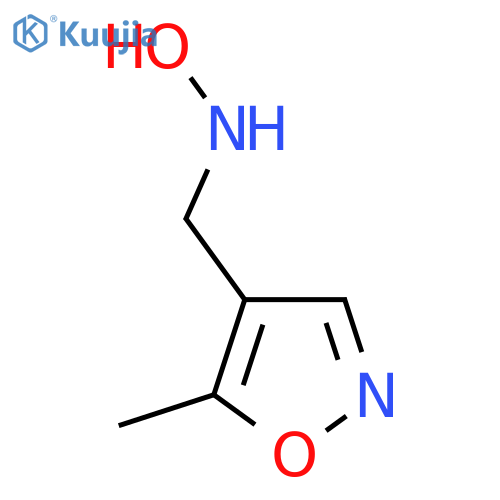

1518568-90-5 structure

商品名:N-(5-methyl-1,2-oxazol-4-yl)methylhydroxylamine

N-(5-methyl-1,2-oxazol-4-yl)methylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- N-(5-methyl-1,2-oxazol-4-yl)methylhydroxylamine

- 1518568-90-5

- N-[(5-methyl-1,2-oxazol-4-yl)methyl]hydroxylamine

- EN300-1834023

-

- インチ: 1S/C5H8N2O2/c1-4-5(2-6-8)3-7-9-4/h3,6,8H,2H2,1H3

- InChIKey: YHTOCIBQHGQPKI-UHFFFAOYSA-N

- ほほえんだ: O1C(C)=C(C=N1)CNO

計算された属性

- せいみつぶんしりょう: 128.058577502g/mol

- どういたいしつりょう: 128.058577502g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 89

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 58.3Ų

N-(5-methyl-1,2-oxazol-4-yl)methylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1834023-0.5g |

N-[(5-methyl-1,2-oxazol-4-yl)methyl]hydroxylamine |

1518568-90-5 | 0.5g |

$739.0 | 2023-09-19 | ||

| Enamine | EN300-1834023-2.5g |

N-[(5-methyl-1,2-oxazol-4-yl)methyl]hydroxylamine |

1518568-90-5 | 2.5g |

$1509.0 | 2023-09-19 | ||

| Enamine | EN300-1834023-1g |

N-[(5-methyl-1,2-oxazol-4-yl)methyl]hydroxylamine |

1518568-90-5 | 1g |

$770.0 | 2023-09-19 | ||

| Enamine | EN300-1834023-0.1g |

N-[(5-methyl-1,2-oxazol-4-yl)methyl]hydroxylamine |

1518568-90-5 | 0.1g |

$678.0 | 2023-09-19 | ||

| Enamine | EN300-1834023-5.0g |

N-[(5-methyl-1,2-oxazol-4-yl)methyl]hydroxylamine |

1518568-90-5 | 5g |

$3189.0 | 2023-06-03 | ||

| Enamine | EN300-1834023-0.05g |

N-[(5-methyl-1,2-oxazol-4-yl)methyl]hydroxylamine |

1518568-90-5 | 0.05g |

$647.0 | 2023-09-19 | ||

| Enamine | EN300-1834023-1.0g |

N-[(5-methyl-1,2-oxazol-4-yl)methyl]hydroxylamine |

1518568-90-5 | 1g |

$1100.0 | 2023-06-03 | ||

| Enamine | EN300-1834023-5g |

N-[(5-methyl-1,2-oxazol-4-yl)methyl]hydroxylamine |

1518568-90-5 | 5g |

$2235.0 | 2023-09-19 | ||

| Enamine | EN300-1834023-10.0g |

N-[(5-methyl-1,2-oxazol-4-yl)methyl]hydroxylamine |

1518568-90-5 | 10g |

$4729.0 | 2023-06-03 | ||

| Enamine | EN300-1834023-0.25g |

N-[(5-methyl-1,2-oxazol-4-yl)methyl]hydroxylamine |

1518568-90-5 | 0.25g |

$708.0 | 2023-09-19 |

N-(5-methyl-1,2-oxazol-4-yl)methylhydroxylamine 関連文献

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

1518568-90-5 (N-(5-methyl-1,2-oxazol-4-yl)methylhydroxylamine) 関連製品

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量